Butyl stearate

Catalog No.
S536825
CAS No.
123-95-5
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl stearate

CAS Number

123-95-5

Product Name

Butyl stearate

IUPAC Name

butyl octadecanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3

InChI Key

ULBTUVJTXULMLP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCC

Solubility

1.7 mg/mL at 25 °C
Insoluble in water; soluble in ethanol; very soluble in acetone
SOL IN MINERAL OR VEGETABLE OILS
SOLUBILITY IN WATER: 0.29% @ 25 °C

Synonyms

N-Butyl stearate; NSC 4820 NSC-4820; NSC4820

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCC

Description

The exact mass of the compound Butyl stearate is 340.3341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.7 mg/ml at 25 °cinsoluble in water; soluble in ethanol; very soluble in acetonesol in mineral or vegetable oilssolubility in water: 0.29% @ 25 °c1.7 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4820. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Stearates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl Stearate in Drug Delivery Systems

Butyl stearate shows promise in scientific research for its potential to modify the release profile of drugs. Studies investigate its use in conjunction with biodegradable polymers for sustained and controlled drug delivery [].

One area of research explores incorporating butyl stearate into Poly(lactic-co-glycolic Acid) (PLGA) microspheres. PLGA is a common material for drug delivery due to its biodegradability and controlled release properties. Researchers have found that adding butyl stearate to PLGA microspheres loaded with isoperidone, a medication, can significantly extend the drug's release period []. The study suggests that butyl stearate influences the structure of the microspheres, impacting drug distribution and crystallinity, ultimately leading to a slower release rate [].

Butyl Stearate as a Phase Change Material

Another research application of butyl stearate focuses on its potential as a Phase Change Material (PCM) for thermal energy storage. PCMs are substances that can absorb and release thermal energy during phase transitions. This property makes them valuable for applications like thermal regulation in buildings. Studies have investigated the thermo-physical properties of butyl stearate to assess its suitability as a PCM for cooling applications [].

Butyl stearate is classified as a fatty acid ester with the chemical formula C22H44O2C_{22}H_{44}O_{2} and a CAS number of 123-95-5. It typically appears as a colorless to pale yellow liquid or a waxy solid, characterized by low viscosity and high stability. The compound is also known by several synonyms, including butyl octadecanoate and n-butyl stearate .

Butyl stearate's primary function in scientific research is physical rather than having a specific biological mechanism. It acts as an emollient, forming a protective layer on the skin, preventing moisture loss []. Additionally, it functions as a thickener, increasing the viscosity of solutions, and as a lubricant, reducing friction between surfaces [].

Butyl stearate is generally considered safe for most cosmetic applications []. However, some studies suggest it may cause mild skin irritation in some individuals [].

Here are some safety points to consider:

  • Limited data exists on potential inhalation or ingestion hazards [].
  • As with any chemical, proper handling practices are recommended, including wearing gloves and eye protection when working with concentrated solutions [].

The primary reaction for synthesizing butyl stearate involves the esterification of stearic acid with butanol, facilitated by an acid catalyst. This process substitutes the hydroxyl group of butanol with the carboxyl group of stearic acid, forming an ester bond . Alternative synthesis routes include:

  • Reaction of silver stearate with n-butyl iodide at elevated temperatures .
  • Transesterification of glyceryl tristearate (tristearin) with n-butyl alcohol .

Butyl stearate exhibits skin-conditioning properties, forming a non-greasy film that helps retain moisture and protect the skin from environmental damage. While it is generally recognized as safe for use in cosmetics, it can cause allergic reactions in some individuals, necessitating patch testing for sensitive skin .

The synthesis of butyl stearate can be achieved through various methods:

  • Esterification: Combining stearic acid and butanol under acidic conditions.
  • Transesterification: Involves converting triglycerides (like tristearin) into butyl esters.
  • Alcoholysis: The reaction of glycerol stearate with alcohol to form butyl stearate .

Butyl StearateC22H44O2Low viscosity, non-greasy filmCosmetics, food industryIsopropyl MyristateC15H30O2Medium viscosityEmollient in cosmeticsEthylhexyl PalmitateC16H32O2High spreadabilitySkin conditioning agentOctyldodecanolC14H30OViscous liquidEmollient and solvent in cosmetics

Unique Features of Butyl Stearate

  • Low Viscosity: Allows for easier application in cosmetic formulations.
  • Non-Greasy Film Formation: Provides moisture retention without leaving an oily residue.
  • Green Chemistry: Considered safer compared to other synthetic emollients .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Solid
colourless, waxy solid, odourless or with a faintly fatty odou

Color/Form

Crystals from alcohol, propanol, or ether
WAXY OR OILY (ABOVE 20 °C)
COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C

XLogP3

9.8

Exact Mass

340.3341

Boiling Point

343.0 °C
343 °C

Flash Point

320 °F (160 °C) (CLOSED CUP)

Vapor Density

11.4 (AIR= 1)

Density

0.854 @ 25 °C/4 °C
0.855-0.875

Odor

ODORLESS OR FAINTLY FATTY ODOR
FATTY FRUITY ODOR

Appearance

Solid powder

Melting Point

27.0 °C
Mp 27.5 °
27 °C
27.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6Y0AI5605C

GHS Hazard Statements

Aggregated GHS information provided by 987 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 823 of 987 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 164 of 987 companies with hazard statement code(s):;
H315 (49.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (26.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50.61%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.80X10-6 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

68154-28-9
123-95-5

Wikipedia

Butyl stearate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient

Methods of Manufacturing

Prepn from silver stearate and n-butyl iodide; from stearic acid and n-butanol.
BY TRANSESTERIFICATION OF GLYCERYL TRISTEARATE (TRISTEARIN) WITH N-BUTYL ALCOHOL.
Alcoholysis of stearin or esterification of stearic with butanol

General Manufacturing Information

Fabricated metal product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Textiles, apparel, and leather manufacturing
Octadecanoic acid, butyl ester: ACTIVE
Fatty acids, C18, Bu esters: ACTIVE
IT DISSOLVES ESTER GUM AND MOST RESINS BUT ... IS NOT SOLVENT FOR CELLULOSE ESTERS AND GUM LAC. ... IS GOOD SOLVENT FOR RUBBER, PARTICULARLY WHEN HOT, BUT ... HAS NO SPECIAL AFFINITY FOR VINYL RESINS.

Clinical Laboratory Methods

GAS LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF BUTYL STEARATE.

Stability Shelf Life

STABLE LIQUID

Dates

Modify: 2023-08-15
1: Carr AL, Sonenshine DE, Strider JB Jr, Roe RM. Evidence of female sex pheromones and characterization of the cuticular lipids of unfed, adult male versus female blacklegged ticks, Ixodes scapularis. Exp Appl Acarol. 2016 Apr;68(4):519-38. doi: 10.1007/s10493-015-0009-y. Epub 2016 Feb 10. PubMed PMID: 26864785; PubMed Central PMCID: PMC4785100.
2: Tshilanda DD, Mpiana PT, Onyamboko DN, Mbala BM, Ngbolua KT, Tshibangu DS, Bokolo MK, Taba KM, Kasonga TK. Antisickling activity of butyl stearate isolated from Ocimum basilicum (Lamiaceae). Asian Pac J Trop Biomed. 2014 May;4(5):393-8. doi: 10.12980/APJTB.4.2014C1329. PubMed PMID: 25182725; PubMed Central PMCID: PMC3985055.
3: Gołębiowski M, Cerkowniak M, Urbanek A, Dawgul M, Kamysz W, Boguś MI, Stepnowski P. Identification and antifungal activity of novel organic compounds found in cuticular and internal lipids of medically important flies. Microbiol Res. 2015 Jan;170:213-22. doi: 10.1016/j.micres.2014.06.004. Epub 2014 Jun 26. PubMed PMID: 25026883.
4: Ma Y, Chu X, Tang G, Yao Y. The effect of different soft segments on the formation and properties of binary core microencapsulated phase change materials with polyurea/polyurethane double shell. J Colloid Interface Sci. 2013 Feb 15;392:407-414. doi: 10.1016/j.jcis.2012.10.052. Epub 2012 Nov 8. PubMed PMID: 23201062.
5: Nguyen SH, Dang TP, Maibach HI. Comedogenicity in rabbit: some cosmetic ingredients/vehicles. Cutan Ocul Toxicol. 2007;26(4):287-92. PubMed PMID: 18058303.
6: Correa MA, Scarpa MV, Franzini MC, Oliveira AG. On the incorporation of the non-steroidal anti-inflammatory naproxen into cationic O/W microemulsions. Colloids Surf B Biointerfaces. 2005 Jun 25;43(2):108-14. PubMed PMID: 15919187.
7: Kuo SC. A simple assay for local heating by optical tweezers. Methods Cell Biol. 1998;55:43-5. PubMed PMID: 9352510.
8: Bieber WD, Freytag W, Figge K, vom Bruck CG, Rossi L. Transfer of additives from plastics materials into foodstuffs and into food simulants--a comparison. Food Chem Toxicol. 1984 Sep;22(9):737-42. PubMed PMID: 6541627.
9: Fulton JE Jr, Pay SR, Fulton JE 3rd. Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear. J Am Acad Dermatol. 1984 Jan;10(1):96-105. PubMed PMID: 6229554.
10: Bomford R. The adjuvant activity of fatty acid esters. The role of acyl chain length and degree of saturation. Immunology. 1981 Sep;44(1):187-92. PubMed PMID: 7275184; PubMed Central PMCID: PMC1555125.
11: SMITH CC. Toxicity of butyl stearate, dibutyl sebacate, dibutyl phthalate, and methoxyethyl oleate. AMA Arch Ind Hyg Occup Med. 1953 Apr;7(4):310-8. PubMed PMID: 13039587.
12: BAUER CW, MASUCCI PE. The action of intestinal enzymes upon cellulose acetate phthalate and butyl stearate enteric-coated tablets. J Am Pharm Assoc Am Pharm Assoc. 1948 Mar;37(3):124-8. PubMed PMID: 18905813.
13: BRADLEY RS, EVANS MG, WHYTLAWGRAY RW. The rate of evaporation of droplets; evaporation and diffusion coefficients, and vapour pressures of dibutyl phthalate and butyl stearate. Proc R Soc Lond A Math Phys Sci. 1946;186(1006):368-90. PubMed PMID: 20998740.

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